molecular formula C19H35BrN2 B14325208 4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide CAS No. 110393-89-0

4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide

Cat. No.: B14325208
CAS No.: 110393-89-0
M. Wt: 371.4 g/mol
InChI Key: YNRZYGLUCOEOKQ-UHFFFAOYSA-M
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Description

4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound is characterized by a long dodecyl chain attached to the pyridinium ring, which enhances its amphiphilic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide typically involves the quaternization of 4-(Dimethylamino)pyridine with 1-bromododecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

  • Dissolve 4-(Dimethylamino)pyridine in the chosen solvent.
  • Add 1-bromododecane to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted pyridinium salts.

    Oxidation: The major products are N-oxide derivatives.

    Reduction: The major products are dihydropyridine derivatives.

Scientific Research Applications

4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a surfactant in micellar catalysis.

    Biology: The compound is employed in the study of membrane proteins and as a detergent in cell lysis and protein extraction.

    Industry: The compound is used in the formulation of cleaning agents, disinfectants, and emulsifiers.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide is primarily based on its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the pyridinium head group interacts with hydrophilic environments. This amphiphilic nature allows the compound to reduce surface tension and form micelles. In biological systems, it can disrupt lipid bilayers, leading to cell lysis and protein solubilization.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-(Dimethylamino)pyridin-1-ium bromide
  • 1-Decyl-4-(Dimethylamino)pyridin-1-ium bromide
  • 4-(Dimethylamino)pyridine

Uniqueness

4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide is unique due to its long dodecyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong amphiphilic characteristics, such as micellar catalysis and drug delivery systems.

Properties

CAS No.

110393-89-0

Molecular Formula

C19H35BrN2

Molecular Weight

371.4 g/mol

IUPAC Name

1-dodecyl-N,N-dimethylpyridin-1-ium-4-amine;bromide

InChI

InChI=1S/C19H35N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-16-21-17-14-19(15-18-21)20(2)3;/h14-15,17-18H,4-13,16H2,1-3H3;1H/q+1;/p-1

InChI Key

YNRZYGLUCOEOKQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=C(C=C1)N(C)C.[Br-]

Origin of Product

United States

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